Methyl 2-(4-butylphenyl)acetate
Description
Historical Context and Significance in Chemical Sciences
The precise date of the first synthesis of Methyl 2-(4-butylphenyl)acetate is not prominently documented, however, its creation falls within the well-established principles of ester chemistry. The synthesis of esters from carboxylic acids and alcohols, known as Fischer esterification, has been a fundamental reaction in organic chemistry since the late 19th century. athabascau.caresearchgate.net Phenylacetic acid and its derivatives, in particular, became important as versatile building blocks for more complex molecules. mdpi.com
The significance of compounds like this compound in the chemical sciences is primarily linked to their application as intermediates in organic synthesis and their use in the flavor and fragrance industries. thegoodscentscompany.com The study of such esters contributes to the understanding of structure-odor relationships and allows for the creation of novel scents and flavors.
Scope and Objectives of Contemporary Research on this compound
Contemporary research directly focused on this compound is limited. However, the broader research context for phenylacetic acid derivatives is active and diverse. The objectives of research on related compounds include:
Synthesis of Novel Compounds: Phenylacetic acid derivatives are used as starting materials for synthesizing new molecules with potential biological activity. mdpi.com
Development of Therapeutic Agents: Researchers have explored derivatives of similar structures for their potential as therapeutic agents, such as PPARα/γ dual agonists for treating hyperglycemia and modulating lipids. nih.govresearchgate.net
Agrochemical Research: The development of new herbicides and pesticides sometimes involves scaffolds related to phenylacetic acid. nih.gov
For this compound specifically, research objectives are likely centered on its role in applied fields, such as optimizing its synthesis for industrial-scale production and exploring its sensory properties for use in consumer products.
Detailed Research Findings
While specific academic studies on this compound are not widely published, its chemical properties and synthesis routes are well understood based on the principles of organic chemistry.
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the Fischer esterification of its parent carboxylic acid, 4-butylphenylacetic acid, with methanol (B129727).
The reaction mechanism involves the following key steps: masterorganicchemistry.com
Protonation of the Carbonyl: The carboxylic acid (4-butylphenylacetic acid) is treated with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The elimination of a water molecule from the tetrahedral intermediate occurs.
Deprotonation: The final step is the deprotonation of the resulting ester to yield this compound and regenerate the acid catalyst.
This reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used. masterorganicchemistry.com
Physicochemical Properties
The properties of this compound are determined by its molecular structure, which features a benzene (B151609) ring substituted with a butyl group and a methyl acetate (B1210297) group.
| Property | Value |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| Appearance | Liquid |
| IUPAC Name | This compound |
| CAS Number | 158264-26-7 |
Note: Data sourced from PubChem CID 10442975. nih.gov The physical properties for this specific isomer are not as widely reported as for its tert-butyl isomer.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-butylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10-13(14)15-2/h6-9H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWENQUBCGNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 2 4 Butylphenyl Acetate
Established Synthetic Routes for Methyl 2-(4-butylphenyl)acetate
The synthesis of this compound primarily relies on well-established chemical reactions, particularly esterification.
Esterification Reactions in the Synthesis of this compound
The most common method for synthesizing this compound is through the esterification of 4-butylphenylacetic acid with methanol (B129727). cerritos.edulibretexts.org This reaction, a classic example of Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orglibretexts.org
The mechanism of Fischer-Speier esterification involves several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgoit.edu
Nucleophilic attack of the alcohol's oxygen atom on the activated carbonyl carbon. wikipedia.orgoit.edu
Proton transfer to one of the hydroxyl groups, forming a good leaving group (water). wikipedia.orgoit.edu
Elimination of water and subsequent deprotonation to yield the final ester product. wikipedia.orgoit.edu
Commonly used acid catalysts for this reaction include sulfuric acid, p-toluenesulfonic acid, and various Lewis acids. wikipedia.orgorganic-chemistry.org
Catalytic Approaches in this compound Synthesis
Various catalysts can be employed to enhance the efficiency and selectivity of the synthesis of this compound. While traditional methods often use strong mineral acids, research has explored the use of solid acid catalysts and other novel catalytic systems.
Solid acid catalysts, such as silica-supported sulfuric acid, offer advantages like easier separation from the reaction mixture, reusability, and potentially milder reaction conditions. researchgate.net For instance, the synthesis of 2-tert-butyl-4-methylphenol (B42202) has been successfully achieved using sulfided silica (B1680970) as a catalyst. researchgate.net While not a direct synthesis of the target molecule, this demonstrates the potential of solid acid catalysts in related alkylation and esterification reactions.
Furthermore, innovative catalytic systems are continuously being developed. For example, a catalyst- and additive-free method has been reported for the synthesis of 2-substituted benzothiazoles, showcasing a move towards more environmentally friendly synthetic routes. nih.gov While this specific example does not directly produce this compound, the principles of developing catalyst-free or more efficient catalytic systems are applicable to its synthesis.
Advanced Organic Synthesis Featuring this compound as a Precursor
This compound serves as a valuable starting material for the synthesis of more complex molecules due to the reactivity of its functional groups.
Functionalization Reactions of the Phenyl Acetate (B1210297) Moiety
The phenyl acetate portion of this compound offers several sites for further chemical modification. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions on the ring.
For example, acylation reactions can be performed on the aromatic ring. A related compound, methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, is an intermediate in the synthesis of Fexofenadine. chemicalbook.com This highlights how the phenyl ring can be functionalized through reactions like Friedel-Crafts acylation.
Furthermore, the ester group itself can be transformed. For instance, it can be hydrolyzed back to the corresponding carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides.
Modifications of the Butyl Side Chain
The butyl side chain of this compound can also be a site for chemical transformations, although it is generally less reactive than the phenyl acetate moiety. Reactions involving the butyl group would typically require more vigorous conditions.
One potential modification could involve halogenation of the butyl chain, followed by substitution or elimination reactions to introduce new functional groups. However, such reactions would need to be carefully controlled to avoid unwanted side reactions on the more reactive parts of the molecule.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed.
The use of solid acid catalysts, as mentioned earlier, is a key green chemistry approach as it reduces the generation of acidic waste and allows for catalyst recycling. researchgate.net Additionally, exploring solvent-free reaction conditions or the use of greener solvents can significantly improve the environmental profile of the synthesis.
Atom economy is another important principle. The Fischer-Speier esterification, while a common method, has a theoretical atom economy of less than 100% due to the formation of water as a byproduct. athabascau.ca Alternative synthetic routes with higher atom economy are a desirable goal.
Furthermore, the development of catalytic processes that can operate under milder conditions (lower temperature and pressure) would reduce energy consumption. Research into biocatalysis, using enzymes to carry out the esterification, could also offer a highly selective and environmentally friendly alternative.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 4 Butylphenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms. In a typical ¹H NMR spectrum of Methyl 2-(4-butylphenyl)acetate, distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methyl ester protons, and the protons of the n-butyl group are expected.
The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (approximately 7.1-7.3 ppm). The protons on the butyl chain would present as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the benzene ring. The benzylic methylene protons adjacent to the aromatic ring and the ester group would appear as a singlet, as would the methyl protons of the ester group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (2H) | ~7.28 | d | 2H |
| Aromatic (2H) | ~7.15 | d | 2H |
| Methylene (-CH₂-COO) | ~3.60 | s | 2H |
| Methyl Ester (-OCH₃) | ~3.68 | s | 3H |
| Methylene (-CH₂-Aryl) | ~2.60 | t | 2H |
| Methylene (-CH₂-CH₂-Aryl) | ~1.59 | m | 2H |
| Methylene (-CH₂-CH₃) | ~1.35 | m | 2H |
| Methyl (-CH₃) | ~0.92 | t | 3H |
Note: This is a predicted table based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Confirmation
Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group is characteristically found far downfield (around 172 ppm). The aromatic carbons show signals in the 128-142 ppm range, with the carbon atom bonded to the butyl group appearing at a different shift than the others. The carbons of the butyl group, the benzylic methylene, and the methyl ester appear in the upfield region of the spectrum.
While specific experimental data for this compound is not widely available, the expected chemical shifts can be predicted based on established correlation tables for similar compounds. These predictions are vital for confirming the carbon framework of the molecule during synthesis or analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, the molecular formula is C₁₃H₁₈O₂. nih.gov The calculated monoisotopic mass is 206.1307 Da.
In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. miamioh.edu Under electron ionization (EI), the molecule undergoes fragmentation at its weakest bonds. Key fragmentation pathways for this compound would include:
Benzylic cleavage: The bond between the butyl group and the aromatic ring can break, as can the bond between the methylene group and the carbonyl carbon. The most prominent fragmentation is often the formation of a stable benzylic cation. Cleavage of the C-C bond alpha to the aromatic ring can result in a tropylium-like ion.
Loss of the methoxy (B1213986) group: Cleavage of the ester can lead to the loss of the methoxy radical (•OCH₃), resulting in an acylium ion [M-31]⁺.
McLafferty rearrangement: If applicable, this rearrangement can occur in the ester portion, though it is less common for methyl esters.
Butyl chain fragmentation: The butyl group can undergo fragmentation, leading to the loss of alkyl radicals.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester Carbonyl (C=O) | Stretch | ~1735 |
| C-O (Ester) | Stretch | ~1200-1150 |
| Aromatic C-H | Stretch | ~3100-3000 |
| Aliphatic C-H (Butyl, Methylene) | Stretch | ~2960-2850 |
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in the compound. This experimental data is then compared to the theoretical values calculated from the molecular formula (C₁₃H₁₈O₂). nih.gov This comparison is a fundamental method for verifying the purity and empirical formula of a synthesized compound.
Table 3: Elemental Composition of this compound
| Element | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|
| Carbon (C) | 12.01 | 156.13 | 75.69 |
| Hydrogen (H) | 1.008 | 18.144 | 8.80 |
| Oxygen (O) | 16.00 | 32.00 | 15.51 |
| Total | | 206.274 | 100.00 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would typically be used. The compound's purity is determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is also a suitable technique for analyzing this volatile ester. It provides information on both the purity and the identity of the compound.
Furthermore, flash chromatography is a common purification technique used during the synthesis process to isolate the desired product from the crude reaction mixture.
Computational Chemistry and Theoretical Studies of Methyl 2 4 Butylphenyl Acetate
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. researchgate.netirjweb.com It is particularly useful for predicting the properties of molecules like Methyl 2-(4-butylphenyl)acetate.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-butylphenyl ring, while the LUMO is likely centered on the electron-withdrawing methyl acetate (B1210297) group, specifically the carbonyl carbon.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value (eV) | Significance |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical reactivity and stability; a larger gap implies greater stability. |
Note: These values are illustrative and based on typical ranges for similar organic molecules calculated using DFT methods.
Geometrical optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. youtube.com For a flexible molecule like this compound, this involves exploring various possible conformations.
The primary sources of conformational flexibility in this molecule are the rotations around the single bonds of the n-butyl group and the bond connecting the phenyl ring to the acetate moiety. DFT calculations can be employed to determine the potential energy surface of the molecule as these bonds rotate, identifying the most stable conformers. mdpi.comresearchgate.net The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape, which in turn influences its physical properties and intermolecular interactions.
From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. irjweb.com These descriptors provide a quantitative measure of different aspects of chemical reactivity. nih.gov
Key descriptors include:
Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). nih.gov
Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 | Indicates the molecule's general reactivity and electron-donating/accepting tendency. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 | Suggests high stability and lower reactivity, characteristic of a "hard" molecule. |
| Electrophilicity Index (ω) | μ² / (2η) | 2.80 | Measures the propensity to act as an electrophile. |
Note: These values are derived from the hypothetical energies in Table 1 and serve as an illustration of the application of these concepts.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ethz.chnih.gov While DFT provides insights into the static, ground-state properties of a single molecule, MD simulations can model the behavior of a large ensemble of molecules, such as this compound in a liquid state or in solution. researchgate.netcore.ac.uk
MD simulations could be used to investigate:
Intermolecular Forces: The non-covalent interactions between molecules, such as van der Waals forces and dipole-dipole interactions, which govern the bulk properties of the substance like its boiling point and viscosity.
Solvation Effects: How molecules of this compound interact with solvent molecules, which is crucial for understanding its solubility. ethz.ch
Conformational Dynamics: How the molecule's shape changes over time in a dynamic environment, providing a more realistic picture than static optimization.
Although specific MD studies on this compound were not identified, the methodology has been widely applied to similar organic esters to understand their behavior in various environments. researchgate.netacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of compounds with a specific activity, such as biological potency or, in the case of this compound, sensory properties like fragrance. nih.govperfumerflavorist.com The goal of QSAR is to predict the activity of new, unsynthesized compounds based on their structural features. acs.orgresearchgate.net
For a compound like this compound, which is related to fragrance materials, a QSAR study could be developed to predict odor characteristics. nih.govnih.gov This would typically involve:
Data Set Compilation: Assembling a series of structurally related compounds (e.g., various alkyl phenylacetates) with experimentally measured odor profiles or intensities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include quantum chemical descriptors from DFT, topological indices, or physical properties like the partition coefficient (LogP).
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical equation linking the descriptors to the observed activity. nih.govmdpi.comepa.gov
Validation: Rigorously testing the model's predictive power using internal and external validation sets.
While no specific QSAR model for this compound was found, the principles of QSAR are well-established for fragrance compounds and other classes of organic molecules. nih.govnih.gov Such models are valuable tools for the rational design of new molecules with desired properties.
Environmental Fate and Ecotoxicological Research of Methyl 2 4 Butylphenyl Acetate Excluding Human Toxicity
Environmental Degradation Pathways and Mechanisms
The breakdown of Methyl 2-(4-butylphenyl)acetate in the environment is a critical area of study, with research focusing on both biotic and abiotic degradation pathways.
The presence of the butyl group at the para position of the phenyl ring in this compound is expected to influence its biodegradability. Alkyl substitution on the aromatic ring can affect the rate and sometimes the pathway of degradation. Some studies have shown that certain alkyl-substituted phenylacetic acids can be co-metabolized by bacteria grown on unsubstituted phenylacetic acid. nih.gov For instance, research on styrene-degrading bacteria has demonstrated the co-metabolic formation of various substituted phenylacetic acids. nih.gov It is plausible that soil and aquatic microbial communities possess the enzymatic machinery to degrade 4-butylphenylacetic acid, the hydrolysis product of the methyl ester. The initial step would likely be the hydrolysis of the ester bond to yield 4-butylphenylacetic acid and methanol (B129727). Subsequently, the 4-butylphenylacetic acid would likely enter a degradation pathway similar to that of phenylacetic acid, potentially involving hydroxylation of the aromatic ring followed by ring cleavage. The complete mineralization to carbon dioxide and water would depend on the specific microbial species present and the environmental conditions.
Table 1: Examples of Microbial Degradation of Structurally Related Aromatic Compounds
| Compound | Degrading Microorganism(s) | Key Degradation Pathway | Reference |
|---|---|---|---|
| Phenylacetic Acid | Pseudomonas putida | Phenylacetyl-CoA pathway | google.com |
| 4-Hydroxyphenylacetic Acid | Acinetobacter, Pseudomonas putida | Homoprotocatechuate pathway | nih.gov |
This table presents data for structurally related compounds to infer the potential biodegradation of this compound.
Abiotic processes, including photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment.
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water to form 4-butylphenylacetic acid and methanol. This reaction can be catalyzed by acids or bases. The rate of hydrolysis is dependent on pH and temperature. While specific hydrolysis rate data for this compound is not available, studies on other methyl esters of phenylacetic acid suggest that hydrolysis can be a significant degradation pathway, particularly under alkaline conditions. For methyl phenylacetate (B1230308), the estimated half-life for base-catalyzed hydrolysis at pH 8 is approximately 37 days, while at pH 7, it is about 1 year. nih.gov The butyl substituent on the phenyl ring is not expected to dramatically alter the susceptibility of the ester linkage to hydrolysis.
Photolysis: Photolysis, or degradation by light, is another potential abiotic degradation pathway for aromatic compounds. For a chemical to undergo direct photolysis, it must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths >290 nm). Methyl phenylacetate does not absorb UV light at wavelengths greater than 290 nm and is therefore not expected to be susceptible to direct photolysis by sunlight. nih.gov However, indirect photolysis, mediated by photosensitizing agents present in natural waters such as dissolved organic matter, can be a degradation route for some aromatic compounds. acs.orgnih.gov The potential for indirect photolysis of this compound would depend on the specific characteristics of the aquatic environment it enters.
Ecotoxicological Assessments in Non-Human Organisms (excluding toxicity profiles)
The potential for this compound to cause adverse effects in non-human organisms is a key aspect of its environmental risk assessment.
Specific ecotoxicological data for this compound on aquatic organisms is limited. However, studies on related compounds provide insights into potential effects.
For crustaceans like Daphnia magna, which are standard models in aquatic toxicology, exposure to various organic chemicals can lead to sub-lethal effects on reproduction, growth, and feeding behavior. nih.govresearchgate.net For instance, studies on other esters have shown that they can cause immobilization and affect reproductive output in Daphnia magna. nih.gov The toxicity of esters in this organism is often related to their hydrophobicity, which influences their bioavailability.
In algae, which are primary producers in aquatic ecosystems, exposure to aromatic acids can lead to growth inhibition. fao.org For example, some hydroxybenzoic acids have been shown to inhibit the growth of the freshwater green alga Pseudokirchneriella subcapitata. fao.org The effect of this compound on algal growth would likely be influenced by the toxicity of its hydrolysis product, 4-butylphenylacetic acid.
Table 2: Examples of Sub-lethal Ecotoxicity Data for Structurally Related Compounds on Aquatic Organisms
| Test Organism | Compound | Endpoint | Effect Concentration | Reference |
|---|---|---|---|---|
| Daphnia magna | Endosulfan | 50% reduction in filtration rate (EC50) | 0.44 mg/L | nih.gov |
| Daphnia magna | Diazinon | 50% reduction in filtration rate (EC50) | 0.47 µg/L | nih.gov |
| Pseudokirchneriella subcapitata | 2-Hydroxybenzoic Acid | 72-h Median Inhibition Concentration (IC₅₀) | 0.172 mmol/L | fao.org |
This table presents data for other chemical compounds to provide a context for the potential ecotoxicological effects of this compound.
The introduction of this compound into terrestrial environments could impact soil microbial communities and invertebrates. Aromatic hydrocarbons and their derivatives can alter the structure and function of soil microbial communities. nih.gov Some compounds may be utilized as a carbon source by certain microbes, leading to shifts in population dynamics, while others may exhibit inhibitory effects. researchgate.net The impact of this compound on soil microorganisms would depend on its concentration, bioavailability, and the composition of the native microbial community. There is currently a lack of specific research on the interactions of this compound with soil invertebrates.
Analytical Method Development for Environmental Matrices
The detection and quantification of this compound in environmental samples such as water and soil are crucial for monitoring its presence and fate. While methods specifically validated for this compound are not widely documented, established analytical techniques for similar compounds are applicable.
For water samples, methods often involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis. Solid-phase extraction (SPE) is a common technique for extracting nonpolar to moderately polar organic compounds from water. acs.org For the analysis of phenylacetic acids and their esters, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are powerful techniques that provide both high sensitivity and selectivity. google.comsigmaaldrich.com
For soil and sediment samples, the analytical process typically begins with solvent extraction to remove the target compound from the solid matrix. Techniques like sonication or pressurized liquid extraction can be employed. The resulting extract is then cleaned up to remove interfering substances before instrumental analysis by GC-MS or LC-MS. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often used for pesticide residue analysis in food and environmental samples, could also be adapted for the extraction of this compound from soil. nih.gov
Table 3: General Analytical Techniques for Related Compounds in Environmental Matrices
| Analytical Technique | Sample Matrix | Sample Preparation | Detection Method | Reference |
|---|---|---|---|---|
| GC-MS | Water, Soil | Purge-and-trap, Solvent Extraction | Mass Spectrometry | nih.gov |
| LC-MS/MS | Water, Tissue | Direct injection, Liquid-liquid extraction | Tandem Mass Spectrometry | google.comnih.gov |
This table outlines general analytical approaches that could be adapted for the analysis of this compound.
Extraction and Pre-concentration Techniques
The effective analysis of trace organic contaminants like this compound from complex environmental matrices such as water, soil, and sediment hinges on efficient extraction and pre-concentration steps. These processes isolate the target analyte from interfering substances and increase its concentration to a level amenable to instrumental analysis. Common techniques applicable to compounds of similar polarity and volatility include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Solid-Phase Extraction (SPE) is a widely utilized technique for the extraction of pharmaceuticals and personal care products from aqueous samples. nih.gov This method involves passing the sample through a solid adsorbent material, which retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. For compounds like this compound, which possesses both hydrophobic (the butylphenyl group) and moderately polar (the ester group) characteristics, sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) are often effective. researchgate.net The selection of the sorbent and elution solvent is critical and would require method development to optimize recovery for this specific compound. Variations of SPE, such as magnetic solid-phase extraction (MSPE), utilize magnetic nanoparticles as the adsorbent, allowing for easy separation of the adsorbent from the sample matrix using a magnetic field. iaea.orgresearchgate.net
Liquid-Liquid Extraction (LLE) is another fundamental technique where the sample is mixed with an immiscible solvent in which the analyte has a high affinity. umbc.edu The choice of solvent is crucial for achieving high extraction efficiency. nih.gov For a compound like this compound, organic solvents such as dichloromethane (B109758) or a mixture of dichloromethane and acetone (B3395972) could be suitable for extraction from water samples. nih.gov For solid samples like soil and sediment, techniques like ultrasonic-assisted extraction or pressurized liquid extraction (PLE) using appropriate organic solvents are commonly employed prior to cleanup and analysis. nih.govnih.gov
Table 1: Potential Extraction and Pre-concentration Techniques for this compound
| Technique | Environmental Matrix | Principle | Potential Sorbents/Solvents | Key Considerations |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Water (surface water, wastewater) | Analyte partitions from the liquid sample onto a solid sorbent. | Oasis HLB, C18, Polymeric Sorbents | Optimization of sorbent type, sample pH, and elution solvent is necessary for high recovery. |
| Magnetic Solid-Phase Extraction (MSPE) | Water | Similar to SPE, but uses magnetic nanoparticles for easy separation. | Functionalized magnetic nanoparticles | Offers rapid separation but requires synthesis and functionalization of nanoparticles. iaea.org |
| Liquid-Liquid Extraction (LLE) | Water | Analyte partitions from the aqueous phase into an immiscible organic solvent. | Dichloromethane, Ethyl Acetate (B1210297), Hexane | Solvent selection is critical; can be labor-intensive and generate significant solvent waste. umbc.edu |
| Ultrasonic-Assisted Extraction | Soil, Sediment | Uses ultrasonic waves to enhance the extraction of the analyte from a solid matrix into a solvent. | Dichloromethane/Acetone, Methanol/Hexane | Efficient for solid samples; requires a subsequent cleanup step. nih.govfrontiersin.org |
| Pressurized Liquid Extraction (PLE) | Soil, Sediment | Employs elevated temperatures and pressures to increase extraction efficiency. | Organic Solvents (e.g., Acetone, Hexane) | Faster than traditional Soxhlet extraction and uses less solvent. nih.gov |
Chromatographic and Spectrometric Quantification in Environmental Samples
Following extraction and pre-concentration, the quantification of this compound in environmental samples is typically achieved using chromatographic techniques coupled with mass spectrometry. This combination provides the necessary selectivity and sensitivity for detecting trace levels of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. Given that this compound is an ester, it is likely to be amenable to GC analysis. The sample extract is injected into the gas chromatograph, where the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, which provides mass-to-charge ratio information, allowing for its identification and quantification. scirp.org Methods developed for other aromatic esters or fragrance components in soil and water can be adapted for this compound. nih.govfrontiersin.orgnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and selective technique, particularly suitable for non-volatile or thermally labile compounds. nih.gov While this compound is likely volatile enough for GC-MS, LC-MS/MS could also be a viable, and in some cases superior, analytical method, especially if analyzing for its potential more polar metabolites in conjunction. nih.govnih.gov The compound would be separated on a liquid chromatography column (e.g., a C18 column) before being ionized and detected by the tandem mass spectrometer. csic.essigmaaldrich.com This technique is widely used for the analysis of pharmaceuticals and personal care products in environmental matrices. nih.govnih.govchromatographyonline.com The development of a specific LC-MS/MS method would involve optimizing the mobile phase composition, ionization source parameters, and selecting appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. nih.gov
Table 2: Potential Chromatographic and Spectrometric Quantification Methods for this compound
| Technique | Principle | Typical Column | Ionization Method | Key Advantages |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Capillary columns (e.g., HP-5MS) | Electron Ionization (EI) | High resolution, good for volatile and semi-volatile compounds, extensive libraries for identification. scirp.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in the liquid phase followed by highly selective mass-based detection. | Reversed-phase (e.g., C18) | Electrospray Ionization (ESI) | High sensitivity and selectivity, suitable for a wide range of polarities and thermal stabilities, can analyze metabolites. nih.gov |
Future Research Directions and Emerging Paradigms for Methyl 2 4 Butylphenyl Acetate
Integration of Artificial Intelligence and Machine Learning in Compound Research
Computer-Aided Molecular Design (CAMD) is another area where AI and ML are making a substantial impact. mdpi.comresearchgate.net By incorporating machine learning models that predict fragrance properties, CAMD frameworks can be used to design novel fragrance molecules that meet specific criteria. researchgate.net This could involve designing derivatives of Methyl 2-(4-butylphenyl)acetate with enhanced stability, different odor characteristics, or improved performance in various applications.
The table below illustrates potential applications of AI and ML in the research of this compound.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Odor Modeling | Algorithms trained on molecular descriptors and sensory data to predict the odor profile of a compound. | Rapid screening of potential derivatives of this compound with desired fragrance notes. |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate the chemical structure of a molecule with its biological activity or a specific property. | Prediction of potential new bioactivities for this compound beyond its fragrance properties. |
| Computer-Aided Molecular Design (CAMD) | Integration of predictive models into a framework for the de novo design of molecules with specific properties. | Design of novel fragrance molecules based on the this compound scaffold with optimized performance. researchgate.net |
| Process Optimization | Machine learning algorithms used to optimize reaction conditions for chemical synthesis. | Improvement of the efficiency and sustainability of the synthesis process for this compound. |
Exploration of Novel Bioactivities and Applications
While this compound is primarily known for its use in the fragrance industry, its chemical structure, an ester of a phenylacetic acid derivative, suggests the potential for other biological activities. Phenylacetic acid and its derivatives are known to exhibit a range of biological effects. researchgate.netmdpi.com Therefore, a promising direction for future research is the exploration of novel bioactivities of this compound and its related compounds.
Research into other aromatic esters has revealed a variety of potential applications. For instance, certain phenolic esters have shown antioxidant and antimicrobial properties. mdpi.com Given that this compound contains a phenolic-like moiety, it is plausible that it or its derivatives could exhibit similar activities. Systematic screening of this compound against various microbial strains and in antioxidant assays could uncover new applications in the food preservation or cosmetic industries.
Furthermore, the structural similarity of the parent acid, 4-butylphenylacetic acid, to some non-steroidal anti-inflammatory drugs (NSAIDs) that contain a phenylacetic acid motif, suggests a potential, albeit unexplored, avenue for investigation into anti-inflammatory properties. While this is speculative, it highlights the importance of broader biological screening to unlock the full potential of this chemical scaffold.
The following table outlines potential areas for the exploration of novel bioactivities.
| Potential Bioactivity | Rationale for Exploration | Potential Applications |
| Antimicrobial Activity | Many phenolic esters exhibit antimicrobial properties. mdpi.com | Food preservation, cosmetic preservatives. |
| Antioxidant Activity | The phenolic-like structure could confer antioxidant capabilities. | Nutraceuticals, skincare products. |
| Anti-inflammatory Activity | Structural similarities to some NSAIDs containing a phenylacetic acid core. | Potential for therapeutic applications (requires extensive research). |
| Enzyme Inhibition | The ester functionality and aromatic ring are common features in enzyme inhibitors. | Agrochemicals, pharmaceuticals. |
Sustainable Synthesis and Circular Economy Approaches for this compound
The chemical industry is increasingly focusing on sustainable manufacturing processes and the principles of a circular economy. symrise.comfastercapital.com For a compound like this compound, this translates to developing greener synthesis routes and considering the entire lifecycle of the product.
One of the most promising avenues for the sustainable synthesis of esters is the use of biocatalysts, such as lipases. mdpi.comchemistryforsustainability.org Enzymatic esterification offers several advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced generation of hazardous byproducts. mdpi.comchemistryforsustainability.org Research into the lipase-catalyzed synthesis of aromatic esters has shown promising results, and this approach could be adapted for the production of this compound. mdpi.comfrontiersin.org This would involve reacting 4-butylphenylacetic acid or a derivative with methanol (B129727) in the presence of an appropriate immobilized lipase.
From a circular economy perspective, the focus is on minimizing waste and maximizing the use of resources. symrise.comfastercapital.com This can be achieved through several strategies:
Use of Renewable Feedstocks: Exploring routes to synthesize the aromatic precursors of this compound from biomass instead of petroleum-based starting materials is a key long-term goal for sustainable chemistry. researchgate.net
Process Intensification: Designing more efficient and continuous manufacturing processes can reduce energy consumption and waste generation.
Recycling and Upcycling: While direct recycling of a fragrance molecule from consumer products is challenging, the fragrance industry is exploring circular models, such as the recycling of packaging and the upcycling of byproducts from other processes into valuable fragrance ingredients. fastercapital.comresearchgate.net For instance, byproducts from the synthesis of other chemicals could potentially be used as starting materials for the production of fragrance compounds like this compound.
The table below summarizes sustainable and circular economy approaches relevant to this compound.
| Approach | Description | Relevance to this compound |
| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the esterification reaction. mdpi.comchemistryforsustainability.org | A greener, more selective, and less energy-intensive method for synthesis. mdpi.comfrontiersin.org |
| Renewable Feedstocks | Synthesis of chemical precursors from biomass instead of fossil fuels. researchgate.net | Long-term strategy to reduce the carbon footprint of the compound. |
| Solvent-Free or Green Solvents | Conducting reactions in the absence of traditional volatile organic solvents. jetir.org | Reduces the environmental impact of the manufacturing process. |
| Circular Sourcing | Utilizing byproducts from other industrial processes as starting materials. | Potential to create value from waste streams and reduce reliance on virgin materials. |
| Product Lifecycle Assessment | Evaluating the environmental impact of the compound from its synthesis to its end-of-life. | Provides a holistic view of the sustainability of the product and identifies areas for improvement. |
Q & A
Q. What are the common synthetic routes for Methyl 2-(4-butylphenyl)acetate, and what parameters require optimization?
this compound is typically synthesized via esterification of 2-(4-butylphenyl)acetic acid with methanol under acid catalysis. Key parameters include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are commonly used, but enzyme-catalyzed methods (e.g., lipases) may improve selectivity .
- Reaction temperature : Optimal ranges between 60–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol are critical for isolating high-purity product (>98%) .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- NMR spectroscopy : H and C NMR confirm ester group formation and alkyl/aryl substitution patterns. For example, the methyl ester proton appears as a singlet near δ 3.6–3.7 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–254 nm) assess purity, especially for detecting unreacted precursors .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 235.14) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., density, boiling point)?
Discrepancies often arise from measurement conditions or impurities. Methodological solutions include:
- Standardized protocols : Use calibrated instruments (e.g., differential scanning calorimetry for melting points, Anton Paar densitometers) under controlled humidity/temperature .
- Computational validation : Density functional theory (DFT) predicts properties like logP (e.g., 0.92–0.93 at pH 7.4) and polar surface area (52.32 Å), cross-referenced with experimental data .
Q. What role does this compound play in photoluminescent materials?
Its derivatives, such as Schiff base complexes with transition metals (e.g., Cu(II), Co(II)), exhibit photoluminescence due to:
- Ligand-to-metal charge transfer : Enhanced by the electron-donating 4-butylphenyl group .
- Crystal packing effects : X-ray crystallography reveals π-π stacking interactions that stabilize excited states . Applications include OLEDs and bioimaging probes .
Q. What strategies are used to study metabolic pathways and enzyme interactions?
- Microsomal assays : Liver microsomes (e.g., rat CYP450 isoforms) identify metabolites via LC-MS/MS, focusing on hydroxylation at the phenyl ring or ester hydrolysis .
- Enzyme inhibition studies : Probe substrates (e.g., midazolam for CYP3A4) assess competitive inhibition, with IC values calculated using kinetic models .
Q. How is this compound applied in designing drug delivery systems?
- Prodrug synthesis : The ester group enhances lipophilicity for transmembrane transport, with hydrolysis releasing active carboxylic acids in vivo .
- Polymer conjugation : Covalent attachment to PEG or PLGA improves solubility and controlled release profiles .
Methodological Considerations
Q. What safety protocols are critical during synthesis and handling?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., acetic acid derivatives) .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .
- Waste disposal : Halogenated byproducts (e.g., brominated analogs) require segregation for incineration .
Q. What computational methods predict reactivity and degradation pathways?
- Molecular docking : Simulates interactions with enzymes (e.g., esterases) to predict hydrolysis rates .
- Environmental fate modeling : EPI Suite software estimates biodegradation half-lives (e.g., 30–60 days in soil) based on QSAR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
